molecular formula C7H11NO5 B556459 Ac-asp-ome CAS No. 4910-47-8

Ac-asp-ome

Cat. No.: B556459
CAS No.: 4910-47-8
M. Wt: 189.17 g/mol
InChI Key: KCNZNZZVMFPESV-YFKPBYRVSA-N
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Description

“Ac-asp-ome” is a chemical compound with the IUPAC name (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . It has a molecular weight of 189.17 and is also known by other names such as Acetyl-L-aspartic acid α-methyl ester . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H11NO5 . The InChI code for this compound is 1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 189.17 and its IUPAC name is (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . The compound should be stored at room temperature .

Scientific Research Applications

  • ASP's Role in Adipose Tissue : ASP is a potent stimulator of glucose transport and triglyceride synthesis in adipocytes. It shows regional specificity in human adipose tissue, with greater binding and higher affinity in subcutaneous tissue compared to omental adipose tissue. This suggests ASP's significant role in maintaining regional adipose tissue mass and its potential involvement in obesity-related metabolic complications (Saleh, Christou, & Cianflone, 1999).

  • ASP and Obesity : A study on mRNA expression of C3 and other factors related to ASP production in adipose tissue found gender-specific differences in response to obesity. In females, obesity led to downregulation of factors related to ASP production in subcutaneous adipose tissue, while in males, there was increased expression in omental tissue. These changes may contribute to the development of visceral adipose tissue (Xia & Cianflone, 2003).

  • ASP as a Predictor of Cellular Response : Plasma levels of ASP can predict the impaired cellular biological response to ASP in patients with hyperapoB, a condition related to lipid abnormalities (Zhang, Cianflone, Genest, & Sniderman, 1998).

  • ASP and Postprandial Fat Metabolism : A study revealed that ASP is generated in vivo by human adipose tissue during the postprandial period, indicating its important role in the clearance of triacylglycerol from plasma and fatty acid storage in adipose tissue (Saleh, Summers, Cianflone, Fielding, Sniderman, & Frayn, 1998).

  • ASP's Influence on Glucose Transport : ASP has been shown to stimulate glucose transport in cultured human adipocytes, suggesting its significant role in postprandial energy storage (Maslowska, Sniderman, Germinario, & Cianflone, 1997).

Safety and Hazards

“Ac-asp-ome” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Ac-Asp-OMe, also known as N-acetyl-L-aspartic acid methyl ester, is a compound that primarily targets aspartic proteases . Aspartic proteases are a family of enzymes that play a crucial role in protein processing, maturation, and degradation, which are essential for normal cellular function .

Mode of Action

The interaction of this compound with aspartic proteases involves nonbonded interactions, producing unstable electronic systems that include catalytic groups of the active center, a cleaved peptide bond, and a water molecule . This interaction leads to changes in the enzyme-substrate interactions, affecting the activity of the aspartic proteases .

Biochemical Pathways

The action of this compound affects the aspartate-family pathway, which leads to the production of four key essential amino acids: Lysine (Lys), Methionine (Met), Threonine (Thr), and Isoleucine (Ile) . The alteration in this pathway can have downstream effects on protein synthesis and other metabolic processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with aspartic proteases. By interacting with these enzymes, this compound can influence protein processing and degradation, potentially affecting various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability and efficacy.

Properties

IUPAC Name

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNZNZZVMFPESV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Ac-Asp-OMe interact with guanine derivatives in dimethylsulfoxide (DMSO)?

A1: The research indicates that this compound, possessing a neutral carboxylic group, did not interact with most of the studied guanine derivatives in anhydrous DMSO. [] The study primarily observed interactions between guanine derivatives and deprotonated carboxylic groups.

Q2: Are there any exceptions where guanine derivatives interact with compounds containing neutral carboxylic groups like this compound?

A2: Yes, the research found that 7-methylguanosine (m7G), isoguanine (isoGua), and 3-methylguanine (m3Gua) could form complexes with compounds containing neutral carboxylic groups, such as this compound. [] This suggests a distinct interaction mechanism for these specific guanine derivatives compared to others included in the study.

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